molecular formula C13H17N5O2S B2582382 N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-14-3

N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2582382
CAS No.: 877630-14-3
M. Wt: 307.37
InChI Key: HCTZTBYPYYWKIM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of thio groups to sulfoxides or sulfones.

  • Reduction: Reduction of the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Substitution: Replacement of functional groups on the cyclohexyl ring or the pyrazolo[3,4-d]pyrimidin-4-one core.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be useful in the treatment of various diseases.

Medicine: The compound has shown promise in preclinical studies for its antiviral and anticancer properties. Its ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exerts its effects involves the inhibition of specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Thiazolo[3,4-d]pyrimidine derivatives

  • Triazolo[3,4-d]pyrimidine derivatives

Uniqueness: N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide stands out due to its specific structural features, such as the presence of the cyclohexyl group and the thioacetamide moiety. These features contribute to its unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c19-10(15-8-4-2-1-3-5-8)7-21-13-16-11-9(6-14-18-11)12(20)17-13/h6,8H,1-5,7H2,(H,15,19)(H2,14,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZTBYPYYWKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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